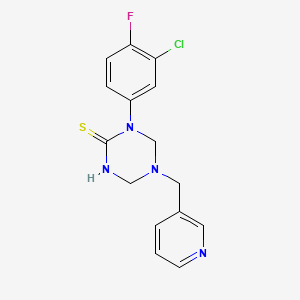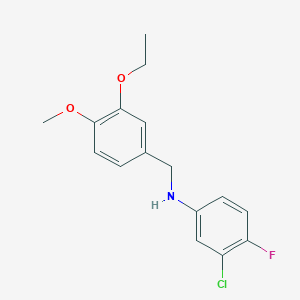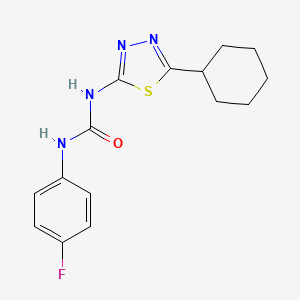
N-(2,4-dimethoxyphenyl)-N'-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-ethylthiourea, also known as ethopabate, is a chemical compound that belongs to the class of thioureas. It is widely used in the field of veterinary medicine as an anticoccidial agent, which is used to prevent and treat coccidiosis in poultry and other animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing severe diarrhea, weight loss, and even death. Ethopabate is known for its effectiveness in controlling coccidiosis, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and metabolic pathways in the parasites. Ethopabate has been shown to inhibit the activity of fumarate reductase, a key enzyme involved in the energy metabolism of the parasites. It also inhibits the synthesis of DNA and RNA, which are essential for the growth and reproduction of the parasites.
Biochemical and Physiological Effects:
Ethopabate has been shown to have no significant adverse effects on the health and growth of poultry and other animals when used at recommended doses. It is rapidly absorbed and metabolized in the body, and it is excreted mainly in the urine. Ethopabate has been shown to have no significant effects on the liver, kidney, or other organs when used at recommended doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethopabate has several advantages as an anticoccidial agent in laboratory experiments. It is highly effective in controlling coccidiosis caused by various species of Eimeria, and it is relatively easy to administer to animals. Ethopabate is also relatively inexpensive compared to other anticoccidial agents, making it an attractive option for researchers. However, N-(2,4-dimethoxyphenyl)-N'-ethylthiourea has some limitations as well. It has been shown to be less effective against some strains of Eimeria, and it may not be suitable for use in certain animal species or under certain conditions.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-ethylthiourea. One area of interest is the development of new formulations and delivery methods for the compound, which could improve its effectiveness and reduce its side effects. Another area of interest is the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea, which could lead to the development of new anticoccidial agents with improved efficacy and safety. Additionally, research could focus on the use of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea in combination with other drugs or vaccines to enhance its effectiveness in controlling coccidiosis. Finally, research could explore the potential use of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea in other parasitic diseases affecting animals or humans.
Métodos De Síntesis
Ethopabate can be synthesized by reacting 2,4-dimethoxyaniline with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces N-(2,4-dimethoxyphenyl)-N'-ethylthiourea as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethopabate has been extensively studied for its potential use as an anticoccidial agent in poultry and other animals. It has been shown to be highly effective in controlling coccidiosis caused by various species of Eimeria, the parasitic protozoa responsible for the disease. Ethopabate works by inhibiting the growth and reproduction of the parasites, thereby reducing the severity of the infection and preventing its spread.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-6-5-8(14-2)7-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKQUXPNKRINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)

![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![8-allyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5757457.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
